6-Aldehydoisoophiopogonone A

説明

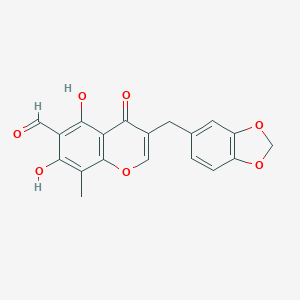

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Aldehydoisoophiopogonone A: A Technical Guide to its Discovery, Origin, and Biological Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, that has been isolated from the roots of Ophiopogon japonicus. This plant, commonly known as mondo grass or dwarf lilyturf, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including inflammatory conditions. The chemical structure of this compound distinguishes it within the broader family of flavonoids and has prompted interest in its potential biological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside detailed experimental protocols and data relevant to the study of related compounds from its natural source.

Discovery and Origin

This compound is a naturally occurring phytochemical found in the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a member of the Asparagaceae family. The initial identification and characterization of this compound, along with other homoisoflavonoids, have been the subject of phytochemical investigations aiming to elucidate the bioactive constituents of this medicinally important plant.

Biological Activity and Therapeutic Potential

While this compound is a known constituent of Ophiopogon japonicus, a plant with recognized anti-inflammatory properties, specific quantitative data on its individual anti-inflammatory activity is not extensively documented in the available scientific literature. However, numerous studies on other homoisoflavonoids isolated from the same plant provide strong evidence for the potential of this class of compounds in modulating inflammatory pathways.

Research on structurally similar homoisoflavonoids from Ophiopogon japonicus has demonstrated significant inhibitory effects on key inflammatory mediators. These studies often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, to assess the anti-inflammatory potential of these compounds. The primary endpoints in these assays typically include the measurement of nitric oxide (NO) production and the quantification of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β).

Data on Structurally Related Homoisoflavonoids from Ophiopogon japonicus

To provide a relevant context for the potential bioactivity of this compound, the following table summarizes the anti-inflammatory activities of other homoisoflavonoids isolated from Ophiopogon japonicus, as reported by Chen et al. (2017)[1][2][3].

| Compound | Assay | Target | IC50 (µg/mL) |

| Desmethylisoophiopogonone B | NO Production | Nitric Oxide | 14.1 ± 1.5 |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | NO Production | Nitric Oxide | 10.9 ± 0.8 |

| 4′-O-Demethylophiopogonanone E | NO Production | Nitric Oxide | 66.4 ± 3.5 |

| Palmitic acid | NO Production | Nitric Oxide | 33.4 ± 2.9 |

| Oleic acid | NO Production | Nitric Oxide | 80.2 ± 2.3 |

| 4′-O-Demethylophiopogonanone E | Cytokine Inhibition | IL-1β | 32.5 ± 3.5 |

| Desmethylisoophiopogonone B | Cytokine Inhibition | IL-1β | 64.3 ± 7.9 |

| Palmitic acid | Cytokine Inhibition | IL-1β | 65.3 ± 6.8 |

| 4′-O-Demethylophiopogonanone E | Cytokine Inhibition | IL-6 | 13.4 ± 2.3 |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | Cytokine Inhibition | IL-6 | 11.5 ± 2.8 |

| Desmethylisoophiopogonone B | Cytokine Inhibition | IL-6 | 32.4 ± 3.6 |

| Oleic acid | Cytokine Inhibition | IL-6 | 58.9 ± 6.8 |

| Palmitic acid | Cytokine Inhibition | IL-6 | 71.6 ± 11.7 |

Data presented is for compounds structurally related to this compound, isolated from the same plant source. This is intended to be illustrative of the potential anti-inflammatory activity of this class of compounds.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus[1][2][3]. These methodologies are standard for assessing the anti-inflammatory effects of natural products.

Cell Culture

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as IL-6 and IL-1β, in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and IL-1β in the supernatants according to the manufacturer's instructions provided with the ELISA kits.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., MAPKs and NF-κB) are analyzed by Western blotting.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate for 24 hours.

-

Pre-treat the cells with the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Postulated Anti-inflammatory Signaling Pathway

Based on studies of related homoisoflavonoids from Ophiopogon japonicus, the anti-inflammatory mechanism is likely to involve the modulation of the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a distinct homoisoflavonoid derived from the traditional medicinal plant Ophiopogon japonicus. While direct and extensive quantitative data on its anti-inflammatory properties are currently limited in the accessible literature, the well-documented anti-inflammatory activities of other structurally related homoisoflavonoids from the same source suggest that this compound is a promising candidate for further investigation. The provided experimental protocols and the postulated mechanism of action involving the MAPK and NF-κB signaling pathways offer a solid foundation for future research into the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific bioactivities and molecular targets of this compound, which could pave the way for its development as a novel anti-inflammatory agent.

References

- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]

- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Provenance of 6-Aldehydoisoophiopogonone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds, that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural source, detailing the extraction and purification methodologies, quantitative yields, and an exploration of its potential biological activities. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug discovery.

Primary Natural Source

The principal natural source of this compound is the root tuber of Ophiopogon japonicus (L. f.) Ker-Gawl , a perennial herb belonging to the Liliaceae family.[] This plant is widely cultivated in East Asian countries and has a long history of use in traditional medicine. The roots of Ophiopogon japonicus are rich in a variety of bioactive compounds, including steroidal saponins (B1172615) and a diverse array of homoisoflavonoids, with this compound being a notable constituent.[]

Quantitative Analysis and Yield

The quantification of this compound from Ophiopogon japonicus has been achieved through a combination of advanced extraction and chromatographic techniques. A particularly efficient method involves Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) for purification. This approach has demonstrated the ability to yield highly pure this compound.

The following table summarizes the quantitative yield and purity of this compound obtained from a crude extract of Ophiopogon japonicus using the SFE-HSCCC method as reported by Ma et al. (2009).[2]

| Parameter | Value | Reference |

| Starting Material | 140 mg of crude extract | [2] |

| Yield of this compound | 4.1 mg | [2] |

| Purity of this compound | 98.3% | [2] |

Experimental Protocols

The following protocols are based on the successful methodology for the extraction and purification of this compound from the dried root tubers of Ophiopogon japonicus.[2]

Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids

This initial step is designed to efficiently extract a crude mixture of homoisoflavonoids from the plant material.

-

Plant Material Preparation: The dried root tubers of Ophiopogon japonicus are ground into a fine powder.

-

SFE System: A preparative Supercritical Fluid Extraction system is utilized.

-

Extraction Parameters:

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol (B129727) in CO₂

-

-

Procedure: The powdered plant material is loaded into the extraction vessel. The SFE system is pressurized with supercritical CO₂ modified with methanol, and the extraction is carried out under the specified conditions. The resulting extract, enriched with homoisoflavonoids, is collected.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

This liquid-liquid partition chromatography technique is employed to isolate and purify this compound from the crude SFE extract.

-

HSCCC Instrument: A high-speed counter-current chromatograph is used.

-

Two-Phase Solvent System: A biphasic solvent system is prepared with the following composition:

-

n-hexane : ethyl acetate (B1210297) : methanol : acetonitrile (B52724) : water (1.8 : 1.0 : 1.0 : 1.2 : 1.0 v/v)

-

-

Procedure:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.

-

The crude extract (140 mg) is dissolved in a small volume of the solvent mixture and injected into the system.

-

The effluent from the column is continuously monitored (e.g., by UV detection) and collected in fractions.

-

The fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis.

-

The purified fractions are combined and the solvent is evaporated to yield pure this compound.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Direct and extensive research on the specific biological activities and signaling pathways modulated by this compound is limited. However, studies on homoisoflavonoids isolated from Ophiopogon japonicus and related compounds provide some insights into its potential pharmacological effects.

Homoisoflavonoids as a class have been reported to possess anti-inflammatory and antioxidant properties.[3] Some research suggests that certain homoisoflavonoids can modulate inflammatory responses by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This inhibition is often associated with the downregulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

One study has investigated the inhibitory activity of this compound on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The results indicated that it acts as a reversible competitive inhibitor of tyrosinase.[4]

The following diagram illustrates a putative signaling pathway that could be influenced by this compound, based on the known activities of related homoisoflavonoids. It is important to note that this is a hypothetical model and requires direct experimental validation for this compound.

Caption: Putative anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a naturally occurring homoisoflavonoid primarily sourced from the root tubers of Ophiopogon japonicus. Efficient and scalable methods for its extraction and purification, such as SFE coupled with HSCCC, have been established, enabling the acquisition of high-purity material for research purposes. While comprehensive studies on its specific biological activities and molecular targets are still emerging, preliminary evidence and the activities of related compounds suggest potential roles as an anti-inflammatory agent and a tyrosinase inhibitor. Further investigation into the precise mechanisms of action and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 2. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Ophiopogon japonicus

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogon japonicus, a perennial herb highly valued in traditional medicine, is a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a C16 skeleton (C6-C1-C6-C2), exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects. The intricate biosynthetic pathway leading to these valuable molecules is a subject of significant scientific interest, holding the key to unlocking their full therapeutic potential through biotechnological production. This technical guide provides an in-depth exploration of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, consolidating current knowledge on the enzymatic steps, relevant genes, quantitative data, and detailed experimental protocols to aid researchers and professionals in drug development.

The Core Biosynthetic Machinery: From Phenylalanine to a Chalcone (B49325) Intermediate

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus commences with the general phenylpropanoid pathway, a fundamental route for the production of a vast array of plant natural products. This initial phase culminates in the formation of a chalcone scaffold, the central precursor for all flavonoids and their derivatives.

The key enzymatic players in this upstream pathway have been identified through transcriptomic analyses of Ophiopogon japonicus.[1][2] These include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The subsequent crucial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin (B18129) chalcone, the foundational C15 scaffold. Following this, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into its corresponding flavanone (B1672756), naringenin.

The Enigmatic Diversion: The Path to the Homoisoflavonoid Skeleton

The critical juncture where the biosynthetic route diverges from the general flavonoid pathway to the unique homoisoflavonoid scaffold in Ophiopogon japonicus is an area of ongoing investigation. While the precise enzymatic machinery in this species is yet to be fully elucidated, the prevailing hypothesis, drawn from studies in other homoisoflavonoid-producing plants, points to the involvement of a key enzyme: chalcone reductase (CHR) .

It is theorized that CHR acts on the chalcone intermediate, preventing its cyclization into a flavanone and instead catalyzing a reduction reaction. This would be followed by a series of uncharacterized enzymatic steps, likely involving a rearrangement and the addition of a one-carbon unit, to form the characteristic 3-benzylchroman-4-one core of homoisoflavonoids. Transcriptomic studies in Ophiopogon japonicus have revealed the expression of various reductase and synthase enzymes whose specific roles in this diversion are yet to be confirmed.

Quantitative Insights: Homoisoflavonoid Profile in Ophiopogon japonicus

The roots of Ophiopogon japonicus are the primary site of homoisoflavonoid accumulation. Numerous studies have employed High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify these compounds. Methylophiopogonanone A and Methylophiopogonanone B are consistently reported as the most abundant homoisoflavonoids.

Table 1: Quantitative Analysis of Major Homoisoflavonoids in the Roots of Ophiopogon japonicus

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference(s) |

| Methylophiopogonanone A | 0.2 - 1.5 | HPLC-DAD, HPLC-MS | [3][4] |

| Methylophiopogonanone B | 0.1 - 0.8 | HPLC-DAD, HPLC-MS | [3][5] |

| 6-Aldehydo-isoophiopogonanone A | 0.05 - 0.3 | HPLC-DAD | [4] |

| Ophiopogonanone A | Variable | HPLC-MS | [6] |

Note: Concentrations can vary significantly based on the plant's geographical origin, cultivation conditions, and harvesting time.

Experimental Protocols

Quantification of Homoisoflavonoids by HPLC-MS

This protocol provides a general framework for the extraction and quantitative analysis of homoisoflavonoids from Ophiopogon japonicus roots.

a. Sample Preparation and Extraction:

-

Dry the roots of Ophiopogon japonicus at 50°C to a constant weight and grind them into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and place it in a flask.

-

Add 50 mL of methanol (B129727) and perform ultrasonic-assisted extraction for 30 minutes.

-

Filter the extract and repeat the extraction process twice with fresh methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Dissolve the crude extract in methanol to a final concentration of 1 mg/mL and filter through a 0.22 µm membrane before HPLC-MS analysis.[3]

b. HPLC-MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS for specific homoisoflavonoids.

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay can be adapted to measure the activity of CHS, a key enzyme in the pathway.

a. Protein Extraction:

-

Harvest fresh Ophiopogon japonicus root tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

b. Enzyme Assay:

-

The reaction mixture (total volume of 200 µL) should contain: 100 mM potassium phosphate buffer (pH 7.5), 10 µM p-coumaroyl-CoA, 10 µM malonyl-CoA, and an appropriate amount of the crude enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product (naringenin chalcone) with ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Measure the absorbance of the product at approximately 370 nm using a spectrophotometer. The amount of product can be calculated using a standard curve of naringenin chalcone.[7]

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the homoisoflavonoid biosynthesis pathway.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Ophiopogon japonicus root tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[1]

b. qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI) and a suitable reference gene (e.g., Actin or GAPDH).

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction mixture (e.g., 20 µL) should contain: 10 µL of 2× SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1-2 µL of diluted cDNA.

-

A typical thermal cycling profile would be: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Analyze the relative gene expression using the 2-ΔΔCt method.[1]

Visualizing the Pathway and Experimental Logic

To facilitate a clearer understanding of the homoisoflavonoid biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthesis pathway of homoisoflavonoids in O. japonicus.

Caption: Workflow for homoisoflavonoid quantification.

Caption: Workflow for gene expression analysis.

Conclusion and Future Perspectives

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus represents a fascinating example of metabolic diversification in plants. While the upstream pathway is well-characterized, the specific enzymatic steps that define the homoisoflavonoid branch remain a key area for future research. The identification and characterization of the putative chalcone reductase and subsequent modifying enzymes will be instrumental in fully elucidating this pathway. Such knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the plant itself to enhance the production of these medicinally important compounds. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the complete story of homoisoflavonoid biosynthesis in this remarkable medicinal plant.

References

- 1. Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Integrated transcriptomics and metabolomics analysis of flavonoid biosynthesis in Ophiopogon japonicum under cadmium stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Homoisoflavonoids profiling of Ophiopogon japonicus by off-line coupling high-speed countercurrent chromatography with high-performance liquid chromatography-diode array detector-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

The Core Mechanism of Action of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, is emerging as a compound of interest for its potential therapeutic properties. While direct and extensive research on this compound is limited, this guide synthesizes the available data on closely related homoisoflavonoids from the same plant to elucidate its probable core mechanism of action. This document posits that this compound likely exerts its effects through the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a comprehensive overview of these pathways, quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a member of the homoisoflavonoid class of natural products, which are characteristic constituents of the plant genus Ophiopogon. Homoisoflavonoids from Ophiopogon japonicus have been reported to possess a range of biological activities, with anti-inflammatory effects being a prominent feature[1][2]. The anti-inflammatory potential of these compounds is often attributed to their ability to suppress the production of inflammatory mediators[1]. Given its structural similarity to other bioactive homoisoflavonoids from the same source, it is hypothesized that this compound shares a similar anti-inflammatory mechanism of action.

Proposed Core Mechanism of Action: Inhibition of MAPK and NF-κB Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Two of the most critical pathways in the inflammatory process are the MAPK and NF-κB signaling cascades. These pathways regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS)[3][4].

Based on studies of related homoisoflavonoids, the proposed mechanism of action for this compound involves the inhibition of these key inflammatory pathways. Specifically, it is likely that this compound can suppress the activation of the MAPK pathway, which in turn can lead to the downstream inhibition of NF-κB activation.

The Role of the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to a cellular response. In the context of inflammation, stimuli such as lipopolysaccharide (LPS) can activate a series of kinases, including ERK1/2 and JNK. The phosphorylation and activation of these kinases lead to the activation of transcription factors that drive the expression of inflammatory genes[3]. Research on 4′-O-Demethylophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicus, has shown that its anti-inflammatory effects are mediated through the inhibition of ERK1/2 and JNK phosphorylation.

The Role of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS[4][5]. By inhibiting the upstream MAPK pathway, this compound can likely prevent the activation of NF-κB.

Quantitative Data on the Anti-Inflammatory Effects of Homoisoflavonoids from Ophiopogon japonicus

| Compound | IC₅₀ (µM) for NO Production Inhibition[1] |

| Ophiopogonanone H | 20.1 |

| Compound 4 | 17.0 |

| Compound 6 | 7.8 |

| Compound 7 | 5.1 |

| Compound 10 | 19.2 |

| Compound 11 | 14.4 |

Note: The specific structures for compounds 4, 6, 7, 10, and 11 are detailed in the cited publication. This data is presented to demonstrate the general anti-inflammatory potential of homoisoflavonoids from Ophiopogon japonicus.

Detailed Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols can be employed. These are based on standard methodologies used in the cited literature for studying anti-inflammatory effects of natural compounds.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, p38, IκBα, and NF-κB p65.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for mechanism of action studies.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the data from structurally related homoisoflavonoids from Ophiopogon japonicus provides a strong foundation for a hypothesized mechanism. It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory mediators. Further research is warranted to definitively confirm this mechanism and to fully elucidate the therapeutic potential of this natural compound. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations in this area.

References

- 1. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 6-Aldehydoisoophiopogonone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history of use in traditional medicine. While direct and extensive research on this compound is limited, the broader class of homoisoflavonoids from Ophiopogon japonicus has been the subject of significant scientific investigation. This technical guide synthesizes the available information on the biological activities of this class of compounds, with a specific focus on cytotoxic, anti-inflammatory, and antioxidant properties, providing a foundational understanding for researchers and drug development professionals. The data presented herein is largely based on studies of structurally similar homoisoflavonoids derived from the same natural source, offering valuable insights into the potential therapeutic applications of this compound.

Cytotoxic Activity Against Cancer Cell Lines

Table 1: Cytotoxic Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Homoisopogon A | LU-1 | Human Lung Adenocarcinoma | 0.51 |

| Homoisopogon A | KB | Human Epidermoid Carcinoma | 0.66 |

| Homoisopogon A | SK-Mel-2 | Human Melanoma | 0.58 |

Source: Adapted from Nguyen et al., Chem Pharm Bull (Tokyo), 2017.[1][2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the homoisoflavonoids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., LU-1, KB, SK-Mel-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., homoisoflavonoids) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound Number | Inhibition of NO Production in BV-2 cells (IC50, µM) |

| 2 | 20.1 |

| 4 | 17.0 |

| 6 | 7.8 |

| 7 | 5.1 |

| 10 | 19.2 |

| 11 | 14.4 |

Source: Adapted from Kou et al., Fitoterapia, 2012.[3]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the downregulation of pro-inflammatory signaling pathways, such as the MAPK pathway, leading to reduced production of inflammatory mediators like NO, IL-1β, and IL-6.[4]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Murine microglial cells (e.g., BV-2) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Antioxidant Activity

Homoisoflavonoids are phenolic compounds and are thus expected to possess antioxidant properties. While specific quantitative antioxidant data for this compound are not available, the general antioxidant potential of flavonoids is well-established. This activity is typically evaluated using assays that measure the compound's ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of compounds.[5][6]

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep purple color.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound leads to a color change from purple to yellow, resulting in a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Antibacterial Activity

Preliminary reports suggest that homoisoflavonoids may possess activity against multidrug-resistant (MDR) bacteria. However, specific studies detailing the antibacterial spectrum and potency of this compound or related compounds from Ophiopogon japonicus against MDR strains are not currently available in the public domain. Further research is warranted to investigate this potential activity.

This compound, as a member of the homoisoflavonoid class of compounds from Ophiopogon japonicus, holds considerable promise for further investigation as a potential therapeutic agent. The strong evidence for cytotoxic and anti-inflammatory activities among its close structural analogs provides a solid rationale for its evaluation in these areas. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to undertake such investigations. Future studies should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation to confirm and quantify its specific activities and elucidate its precise mechanisms of action.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Cytotoxic Homoisoflavonoids from Ophiopogon japonicus Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. mdpi.com [mdpi.com]

Therapeutic Targets of 6-Aldehydoisoophiopogonone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, represents a promising but underexplored molecule in drug discovery. While direct studies on its specific molecular targets are limited, research on closely related homoisoflavonoids from the same source provides significant insights into its potential mechanisms of action. This technical guide consolidates the current understanding of the therapeutic targets of analogous compounds, suggesting that this compound likely exerts its biological effects through the modulation of key signaling pathways involved in inflammation and pigmentation. The primary putative targets include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the enzyme tyrosinase. This document provides a comprehensive overview of the experimental evidence for these targets, including quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades to guide future research and development efforts.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. These compounds, particularly those isolated from Ophiopogon japonicus, have garnered attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the specific molecular interactions of these compounds is crucial for their development as therapeutic agents. This guide focuses on the probable therapeutic targets of this compound by examining the well-documented activities of its structural analogs.

Putative Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Evidence from studies on homoisoflavonoids isolated from Ophiopogon japonicus strongly suggests that the MAPK pathway is a primary target for their anti-inflammatory effects.

Mechanism of Action: Inhibition of ERK1/2 and JNK Phosphorylation

Research on compounds structurally similar to this compound has demonstrated that their anti-inflammatory activity is mediated through the inhibition of the phosphorylation of key MAPK components, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK). By suppressing the activation of these kinases, these homoisoflavonoids can effectively downregulate the production of pro-inflammatory mediators.

A key consequence of MAPK inhibition is the reduced expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This mechanism provides a strong rationale for the investigation of this compound as a potential anti-inflammatory agent.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not yet available, the following table summarizes the inhibitory activity of a closely related homoisoflavonoid, 4'-O-Demethylophiopogonanone E, on pro-inflammatory cytokine production in LPS-induced RAW 264.7 macrophages.

| Compound | Target Cytokine | IC50 Value (μg/mL) |

| 4'-O-Demethylophiopogonanone E | IL-1β | 32.5 ± 3.5 |

| 4'-O-Demethylophiopogonanone E | IL-6 | 13.4 ± 2.3 |

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.

The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The concentration of cytokines is calculated based on a standard curve.

Cells are treated as described above and then lysed. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C. After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Potential Therapeutic Target: Tyrosinase

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a common strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Studies on methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B), which are structurally very similar to this compound, have identified tyrosinase as a direct molecular target.

Mechanism of Action: Reversible Mixed-Type Inhibition

MO-A and MO-B have been shown to inhibit tyrosinase activity through a reversible, mixed-type inhibition mechanism. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. Given the structural similarities, it is highly probable that this compound shares this mechanism of action.

Quantitative Data for Analogous Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of mushroom tyrosinase by MO-A and MO-B.

| Compound | Target Enzyme | IC50 Value (x 10⁻⁵ mol/L) |

| Methylophiopogonanone A (MO-A) | Tyrosinase | 10.87 ± 0.25 |

| Methylophiopogonanone B (MO-B) | Tyrosinase | 18.76 ± 0.14 |

Experimental Protocols

The tyrosinase inhibitory activity is determined spectrophotometrically by measuring the dopachrome (B613829) formation from the oxidation of L-DOPA. The reaction mixture contains phosphate (B84403) buffer (pH 6.8), L-DOPA solution, and mushroom tyrosinase solution. The test compound (e.g., this compound) is pre-incubated with the enzyme at room temperature. The reaction is initiated by the addition of L-DOPA, and the absorbance at 475 nm is monitored over time using a microplate reader. Kojic acid is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

To determine the type of inhibition, Lineweaver-Burk plots are constructed by measuring the initial reaction velocities at various concentrations of L-DOPA in the presence of different concentrations of the inhibitor.

Experimental Workflow Diagram

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a modulator of the MAPK signaling pathway and an inhibitor of tyrosinase. Future research should focus on:

-

Directly assessing the inhibitory activity of this compound on the phosphorylation of ERK1/2 and JNK, and its effect on the production of a wider range of pro-inflammatory cytokines.

-

Determining the IC50 value of this compound against tyrosinase from various sources, including human tyrosinase, to ascertain its potential for dermatological applications.

-

Investigating other potential targets within inflammatory and pigmentation pathways to build a more comprehensive understanding of its mechanism of action.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

6-Aldehydoisoophiopogonone A: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural organic compounds, isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl. This technical guide provides a consolidated overview of its known physicochemical properties, experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₇ | [1] |

| Molecular Weight | 354.3 g/mol | [1] |

| CAS Number | 112500-90-0 | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | [1] |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | [1] |

| Topological Polar Surface Area | 102 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Solubility | Data not readily available. Commercial suppliers suggest in vivo formulation protocols. | |

| Melting Point | Data not readily available. | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Shipped with blue ice or at ambient temperature. |

Experimental Protocols

Extraction and Purification of this compound

The following protocol is based on an efficient method combining supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).

1. Supercritical Fluid Extraction (SFE):

-

Plant Material: Dried roots of Ophiopogon japonicus.

-

Optimization: An orthogonal test L9 (3)

-

Pressure: 25 MPa

-

Temperature: 55°C

-

Dynamic Extraction Time: 4.0 hours

-

Modifier: 25% Methanol

-

-

Procedure: The optimized conditions are applied to a preparative SFE system to obtain a crude extract containing homoisoflavonoids.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Apparatus: A suitable HSCCC instrument.

-

Two-Phase Solvent System: A mixture of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0.

-

Procedure:

-

The HSCCC column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the column.

-

After hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent mixture) is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV-Vis detector.

-

Fractions are collected according to the elution profile.

-

-

Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. In a reported experiment, this method yielded 6-aldehydo-isoophiopogonone A with a purity of 98.3%.

-

Structure Identification: The chemical structure of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activities and signaling pathway modulation of this compound are limited. However, research on other homoisoflavonoids isolated from Ophiopogon japonicus suggests potential anti-inflammatory and antioxidant properties.[3][4][5][6]

Potential Anti-Inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory effects.[3][4] For instance, some of these compounds can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages.[7] This is often achieved through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[7] Inhibition of the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, has been observed with other compounds from this plant, leading to a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.[7]

While not yet demonstrated specifically for this compound, a similar mechanism of action is plausible.

Potential Antioxidant Activity

The root extract of Ophiopogon japonicus, which is rich in homoisoflavonoids, has demonstrated significant antioxidant activities.[4][6] Compounds like methylophiopogonanone A and B have been studied for their ability to scavenge free radicals.[4][6] This suggests that this compound may also contribute to the overall antioxidant capacity of the plant extract, though specific studies are needed to confirm this.

Conclusion

This compound is a well-characterized homoisoflavonoid in terms of its chemical structure and methods for its isolation. While its physicochemical profile is not yet complete, and its specific biological functions are still under investigation, the activities of related compounds from Ophiopogon japonicus suggest it may be a promising candidate for further research, particularly in the areas of anti-inflammatory and antioxidant drug discovery. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in various disease models.

References

- 1. 6-aldehydo-isoophiopogonone A | C19H14O7 | CID 5317207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular dock ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06091K [pubs.rsc.org]

- 6. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Aldehydoisoophiopogonone A (CAS Number: 112500-90-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus, presents a promising scaffold for further investigation in drug discovery. Homoisoflavonoids as a class have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge surrounding this compound. Due to a notable scarcity of research focused specifically on this compound, this document also draws upon data from closely related homoisoflavonoids derived from the same plant source to infer potential biological activities and mechanisms of action. A critical need for dedicated studies on this compound is highlighted to fully elucidate its therapeutic potential.

Introduction

This compound is a natural product belonging to the homoisoflavonoid class of secondary metabolites.[1] It is characterized by a C16 skeleton, biosynthetically derived from the flavonoid pathway. The primary natural source of this compound is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a plant with a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases. The unique structural features of homoisoflavonoids have attracted interest for their potential pharmacological properties.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not widely published, its basic characteristics can be summarized as follows:

| Property | Value |

| CAS Number | 112500-90-0 |

| Molecular Formula | C₁₉H₁₆O₆ |

| Molecular Weight | 340.33 g/mol |

| Class | Homoisoflavonoid |

| Natural Source | Ophiopogon japonicus |

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus suggest potential areas of pharmacological interest.

Anti-inflammatory Activity

Several homoisoflavonoids from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators. The underlying mechanism is often attributed to the modulation of key inflammatory signaling pathways.

A plausible mechanism of action for homoisoflavonoids, and by extension potentially for this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Apoptosis Induction in Cancer Cells

Some natural compounds with structures similar to this compound have been reported to induce apoptosis in various cancer cell lines. The induction of programmed cell death is a key mechanism for anti-cancer agents.

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that this compound could modulate key proteins in these pathways, such as the Bcl-2 family of proteins or initiator caspases.

Experimental Protocols (General Methodologies for Homoisoflavonoids)

While specific protocols for this compound are unavailable, the following represent general methodologies employed in the study of related homoisoflavonoids. These can serve as a template for future research on the target compound.

General Workflow for Isolation and Bioactivity Screening

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

Quantitative Data Summary (Data for Related Homoisoflavonoids)

The following table summarizes publicly available quantitative data for other homoisoflavonoids isolated from Ophiopogon japonicus. This data is provided for comparative purposes and to highlight the potential activity range for compounds of this class. No specific quantitative data for this compound has been found in the reviewed literature.

| Compound Name | Assay | Cell Line/Model | IC₅₀ / Activity |

| Methylophiopogonanone A | Tyrosinase Inhibition | - | 10.87 ± 0.25 x 10⁻⁵ mol/L |

| Methylophiopogonanone B | Tyrosinase Inhibition | - | 18.76 ± 0.14 x 10⁻⁵ mol/L |

| Ophiopogonanone E | Nitric Oxide Production | RAW 264.7 | - |

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for further pharmacological investigation. Based on the activities of structurally similar homoisoflavonoids from Ophiopogon japonicus, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or anti-cancer properties.

To unlock the therapeutic potential of this compound, future research should focus on:

-

Isolation and/or Synthesis: Development of efficient methods for obtaining sufficient quantities of the pure compound for comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays to determine its IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and apoptosis-related proteins.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of inflammation and cancer.

The generation of such data will be crucial for determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

6-Aldehydoisoophiopogonone A: A Technical Review of the Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid that has been isolated from the rhizome of Ophiopogon japonicus (L.f) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] Homoisoflavonoids are a class of phenolic compounds that have attracted scientific interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄O₇ | [1] |

| Molecular Weight | 354.31 g/mol | [1] |

| CAS Number | 112500-90-0 | [1] |

| Appearance | Solid | [1] |

| Source | Ophiopogon japonicus | [1] |

Biological Activities and Mechanism of Action

The primary biological activity of this compound and related compounds from Ophiopogon japonicus that has been investigated is its anti-inflammatory effect. While specific quantitative data for this compound is not extensively detailed in the provided search results, the literature on compounds isolated from the same plant suggests a potential mechanism of action involving the modulation of key inflammatory pathways.

A study on compounds isolated from the rhizome of Ophiopogon japonicus demonstrated that certain homoisoflavonoids can significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] Furthermore, some of these compounds were found to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6.[2] The anti-inflammatory effects of these compounds are suggested to be mediated through the inhibition of the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway.[2]

While this provides a likely framework for the action of this compound, direct experimental evidence and quantitative data for this specific compound are needed for confirmation.

Quantitative Data

Detailed quantitative data specifically for this compound is limited in the currently available literature. The following table summarizes the type of data that is typically generated for compounds of this class, based on studies of other homoisoflavonoids from Ophiopogon japonicus.

| Assay | Cell Line | Parameter | Value | Reference Compound |

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | Data not available | Desmethylisoophiopogonone B, 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone |

| IL-1β Production | RAW 264.7 | IC₅₀ | Data not available | 4'-O-Demethylophiopogonanone E |

| IL-6 Production | RAW 264.7 | IC₅₀ | Data not available | 4'-O-Demethylophiopogonanone E |

Note: This table is illustrative of the types of data generated for related compounds and highlights the current data gap for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the anti-inflammatory activity of homoisoflavonoids, based on the literature for compounds isolated from Ophiopogon japonicus.[2]

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 macrophage cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Cells are then treated with various concentrations of the test compound for 24 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Assay

-

RAW 264.7 cells are seeded in 96-well plates and incubated for 24 hours.

-

Cells are pre-treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

The absorbance is measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

RAW 264.7 cells are treated as described for the NO assay.

-

The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting Analysis

-

RAW 264.7 cells are treated with the test compound and/or LPS.

-

Total protein is extracted from the cells, and protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, iNOS, COX-2, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway modulated by homoisoflavonoids from Ophiopogon japonicus and a typical experimental workflow for evaluating their anti-inflammatory activity.

Caption: Proposed anti-inflammatory signaling pathway.

Caption: Experimental workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

This compound, a homoisoflavonoid from Ophiopogon japonicus, represents a potentially valuable natural product for further investigation. Based on the activities of structurally related compounds from the same source, it is plausible that this compound possesses anti-inflammatory properties, likely mediated through the MAPK and NF-κB signaling pathways.

However, a significant gap in the literature exists regarding the specific biological activities and quantitative pharmacological data for this particular compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological testing.

-

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to elucidate the specific anti-inflammatory, anticancer, and neuroprotective effects of this compound.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC₅₀ and EC₅₀ values in various assays.

-

Mechanism of Action Studies: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to precisely define the molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity and to potentially develop more potent derivatives.

A thorough investigation of this compound will be crucial to fully understand its therapeutic potential and to advance its development as a lead compound for novel drug discovery.

References